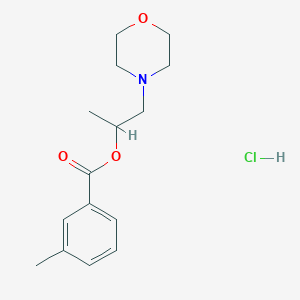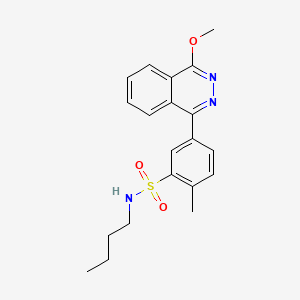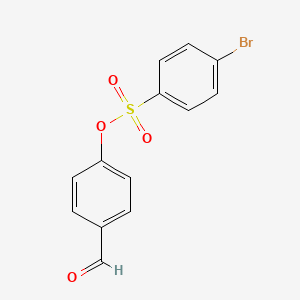![molecular formula C20H21ClN2O2S B4021198 3-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4021198.png)
3-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Übersicht
Beschreibung
Synthesis Analysis
Research on similar chlorophenyl and propanamide derivatives indicates a variety of synthesis methods. For example, Volkov et al. (2022) achieved the synthesis of a closely related compound through base-catalyzed intramolecular cyclization, indicating a potential pathway for synthesizing the compound (Volkov et al., 2022). Another study by Sayed and Ali (2007) involved reactions with hydrazine derivatives and hydroxyl-amine hydrochloride, suggesting alternative synthetic routes (Sayed & Ali, 2007).
Molecular Structure Analysis
Molecular structure and spectroscopic analysis of related compounds have been extensively studied. Sivakumar et al. (2020) used density functional theory (DFT) to optimize the molecular equilibrium geometry of a novel pyrazole derivative, providing insights into the geometric and electronic structure that may apply to our compound of interest (Sivakumar et al., 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of chlorophenyl-containing compounds have been characterized in several studies. Dyachenko and Krasnikov (2012) explored the Michael reaction of a similar compound, revealing insights into potential reactivity patterns (Dyachenko & Krasnikov, 2012). Additionally, Baranovskyi et al. (2018) investigated the synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides, suggesting the compound's potential biological activity (Baranovskyi et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of related compounds can provide insights into the handling and application of the target compound. However, specific studies on these properties for the exact compound were not identified, suggesting a gap in the literature that future research could address.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity with other chemical groups, are crucial for understanding the applications and safety of chemical compounds. The studies by Seifi et al. (2015) on mesoionic monosubstituted 3-oxo-propanamides offer a glimpse into the chemical behavior that might be expected from similar compounds, highlighting the importance of investigating these properties in detail (Seifi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The synthesis of related compounds involves complex reactions to create molecules with potential antiviral and antimicrobial properties. For example, compounds synthesized through reactions involving [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with various nucleophiles have been evaluated for their antiviral activities (Sayed & Ali, 2007). Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments were obtained via copper-catalytic anionarylation, leading to the synthesis of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones, which were then tested for their antibacterial and antifungal activities (Baranovskyi et al., 2018).
Antimicrobial Activity
The antimicrobial activity of synthesized compounds has been a significant focus. For instance, pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives showed variable activities against strains of bacteria and fungi, highlighting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017). Additionally, two-amino-4-(4-chlorophenyl) thiazole derivatives synthesized by refluxing thiourea with para-chloro phenacyl bromide exhibited moderate antibacterial and high antifungal activities, suggesting their utility in addressing microbial infections (Kubba & Rahim, 2018).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c21-15-7-9-16(10-8-15)26-14-11-19(24)22-18-6-2-1-5-17(18)20(25)23-12-3-4-13-23/h1-2,5-10H,3-4,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMZJYSNCDDPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4021115.png)
![3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4021118.png)

![(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4021144.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]butanamide](/img/structure/B4021157.png)
![N-mesityl-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4021164.png)
![3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4021169.png)

![2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4021181.png)
![1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021187.png)

![N-[2-(cyclohexylthio)ethyl]-2-(phenylthio)propanamide](/img/structure/B4021208.png)
![N-[2-(2-methoxypyridin-3-yl)-4-methylphenyl]propanamide](/img/structure/B4021221.png)
